molecular formula C14H20N2O2 B2409468 (3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone CAS No. 2310208-89-8

(3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone

Cat. No.: B2409468
CAS No.: 2310208-89-8
M. Wt: 248.326
InChI Key: CXJOHBPOVMQNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone: is a synthetic organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a 1,4-oxazepane ring through a methanone linkage

Scientific Research Applications

(3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dimethylamino Phenyl Intermediate: This step involves the nitration of a phenyl ring followed by reduction to form the corresponding amine. The amine is then methylated using dimethyl sulfate or a similar methylating agent.

    Formation of the 1,4-Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving an appropriate diol and an amine under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the dimethylamino phenyl intermediate with the oxazepane ring through a methanone linkage, typically using a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the methanone linkage, converting it to a methylene group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and peracetic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Methanol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazepane ring provides structural rigidity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-(Dimethylamino)phenyl)(1,4-diazepan-4-yl)methanone: Similar structure but with a diazepane ring instead of an oxazepane ring.

    (3-(Dimethylamino)phenyl)(1,4-thiazepan-4-yl)methanone: Contains a thiazepane ring, introducing sulfur into the structure.

    (3-(Dimethylamino)phenyl)(1,4-piperazin-4-yl)methanone: Features a piperazine ring, which is a common scaffold in medicinal chemistry.

Uniqueness: : The presence of the oxazepane ring in (3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-(1,4-oxazepan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15(2)13-6-3-5-12(11-13)14(17)16-7-4-9-18-10-8-16/h3,5-6,11H,4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJOHBPOVMQNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.